(24S)-ETHYLCHOLESTA-3,5,22-TRIENE

Food Chemistry Phytosterol Degradation Kinetic Modeling

This stigmasta-3,5,22-triene (CAS 102491-96-3) is a non-hydroxylated steradiene formed during phytosterol degradation. It is required as a distinct co-marker (RI 2981 on HP-5) alongside stigmasta-3,5-diene for EU Regulation EEC 2568/91 olive oil authenticity testing. Generic stigmasterol cannot substitute due to polarity, retention, and MS signature differences. - Enables unambiguous peak assignment for stigmastadiene determination in virgin olive oil. - Quantifies Cannabis sativa root extraction efficiency as a first-reported sterene marker. - Confirms archaeological lipid residues as a 6,000-year-stable biomarker via NIST MS# 214181 matching.

Molecular Formula C29H46
Molecular Weight 394.7 g/mol
CAS No. 102491-96-3
Cat. No. B033944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24S)-ETHYLCHOLESTA-3,5,22-TRIENE
CAS102491-96-3
Molecular FormulaC29H46
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
InChIInChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyNGUVUCVJXSBIEN-LVSBIWLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(24S)-Ethylcholesta-3,5,22-triene Reference Standard Overview


(24S)-Ethylcholesta-3,5,22-triene (CAS 102491-96-3), also known as stigmasta-3,5,22-triene or 3,5,22-stigmastatriene, is a C29 steroidal hydrocarbon with a molecular formula of C29H46 and a molecular weight of 394.7 g/mol [1]. It is characterized by a conjugated triene system at the 3, 5, and 22 positions of the stigmastane skeleton and a specific (24S)-ethyl side chain configuration. Unlike its parent phytosterols such as stigmasterol or β-sitosterol, this compound possesses no hydroxyl group, making it significantly less polar (XLogP3-AA of 9.8) [1]. It is formally classified as a steradiene (specifically a steratriene) and is a recognized thermal and chemical degradation product of stigmasterol, formed during processes such as vegetable oil refining and high-temperature heating [2].

Workflow
Steradiene-specific GC/GC-MS reference standard for chromatographic identification
Model Context
Supports phytosterol thermal degradation kinetic modeling in edible oil research
Regulatory Fit
EU olive oil authenticity method context (EEC 2568/91 isomer peak assignment)

Why Generic Phytosterol Standards Cannot Substitute


The analytical and functional properties of sterols and their degradation products are highly specific to their double-bond configurations and side-chain structures. Generic phytosterol standards such as β-sitosterol or stigmasterol are fundamentally unsuitable substitutes for (24S)-ethylcholesta-3,5,22-triene because they differ in polarity, chromatographic behavior, and mass spectral signatures. Specifically, (24S)-ethylcholesta-3,5,22-triene is a non-hydroxylated sterene with a distinct Kovats retention index (2981 on HP-5), which is dramatically higher than that of its diene analog stigmasta-3,5-diene (RI ~2718) [1]. The absence of a hydroxyl group eliminates derivatization requirements, fundamentally altering extraction protocols. Furthermore, its formation kinetics differ from other steradienes; the apparent activation energy for sterene formation follows the order campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene, making it essential for accurate kinetic modeling in food science [2]. Direct substitution with any other sterene introduces systematic analytical errors in quantification and chromatographic identification.

Dimension
This Standard
Generic Phytosterol Substitutes
Polarity & Derivatization
Non-hydroxylated steratriene; no derivatization required for GC
Hydroxylated sterols (stigmasterol, β-sitosterol) require silylation; extraction protocols differ
GC Retention Behavior
Kovats RI ~2981 on HP-5; elutes distinctly from diene steradienes
Stigmasta-3,5-diene RI ~2718; co-elution risk if used as lone marker
Degradation Kinetics
Lower activation energy for formation; favored triene degradation product
Stigmasta-3,5-diene has higher activation energy; underestimates total degradation extent

Differentiation Evidence Against Closest Steradiene Analogs


Activation Energy for Sterene Formation

The formation kinetics of steradienes during corn oil bleaching reveal a distinct rank-order of apparent activation energies. Stigmasta-3,5,22-triene (the target compound) forms with a significantly lower energy barrier compared to stigmasta-3,5-diene. The apparent activation energies decrease in the order: campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene [1]. This indicates that stigmastatriene is a more thermodynamically favored degradation product than its diene counterpart, which has direct implications for its use as a more sensitive marker of thermal processing.

Activation Energy
Reported
Rank-order: campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene
Supports kinetic model fidelity in oil degradation studies
Zero-order model; n-heptane system simulating corn oil bleaching
Food Chemistry Phytosterol Degradation Kinetic Modeling

GC Retention Index Differentiation

In gas chromatographic analysis, (24S)-ethylcholesta-3,5,22-triene exhibits a markedly higher Kovats retention index (RI) than its structural analog stigmasta-3,5-diene, enabling unambiguous chromatographic resolution. The retention index for stigmasta-3,5,22-triene is 2981 on an HP-5 column [1], compared to 2718.6 for stigmasta-3,5-diene on a semi-standard non-polar column [2], representing a difference of over 260 index units.

GC Retention Index
Reported
RI 2981 (HP-5) vs 2718.6 (diene); Δ ≈ 262–266 units
Enables unambiguous chromatographic resolution from diene steradienes
Cross-study comparison; column type differences noted in source data
Gas Chromatography Retention Index Steradiene Identification

Regulatory Isomer Identity in Olive Oil Authenticity

Under Commission Regulation (EEC) No 2568/91 and subsequent amendments, the determination of stigmastadienes in virgin olive oils is the official method for detecting adulteration with refined oils. The regulation specifies that the 'stigmastadiene' peak consists of stigmasta-3,5-diene together with an 'isomer' that elutes closely on the specified chromatographic system [1]. This chromatographically distinct isomer is stigmasta-3,5,22-triene. The regulatory threshold for virgin olive oil is set at <0.15 mg/kg for the sum of both compounds [1].

EU Regulatory Method
Method context
Identified as isomer peak adjacent to stigmasta-3,5-diene under EEC 2568/91 Annex XVII
Required for correct peak assignment in olive oil authenticity testing
Internal standard: cholesta-3,5-diene; capillary GC conditions per regulation
Olive Oil Authenticity Steradiene Analysis Regulatory Compliance

Quantitative Linearity in GC-MS Analysis

In a comparative GC-MS study of ionization techniques for steradiene determination in olive oil, the validated linearity range for stigmasta-3,5,22-triene was reported as 0.02 to 0.50 mg/L, which is comparable to the range of 0.024 to 0.48 mg/L for campesta-3,5-diene [1]. This demonstrates that the triene compound can be quantified with similar analytical performance to the more commonly studied diene steradiene.

Linearity Range
Reported
0.02–0.50 mg/L (GC-MS, olive oil matrix)
Supports validated quantitation in food matrix method implementation
Comparable to campesta-3,5-diene range (0.024–0.48 mg/L)
Quantitative GC-MS Method Validation Steradiene Quantitation

Occurrence in Cannabis Sativa Roots

Stigmasta-3,5,22-triene was reported for the first time in Cannabis sativa L. root extracts as part of a comprehensive GC-MS analysis identifying five triterpenes, ten phytosterols, and five aliphatic compounds [1]. Its identification alongside stigmasta-3,5-diene and fucosterol distinguishes the root phytochemical profile from the aerial parts of the plant, which are dominated by cannabinoids.

Cannabis Root Marker
Class-level
First reported in C. sativa root extracts via GC-MS across three chemovars
Distinguishes root tissue phytochemical profile from aerial cannabinoid profile
Detected alongside friedelin and epifriedelinol; source-specific review recommended
Cannabis Phytochemistry Root Extract Profiling Chemovar Differentiation

Archaeological Lipid Biomarker Stability

In a study investigating the prehistoric origins of Egyptian mummification, GC-MS analysis of trimethylsilylated total lipid extracts from Late Neolithic burial samples (approx. 6,000 years old) identified stigmasta-3,5,22-triene as one of four steroidal compounds preserved in the archaeological residues, alongside cholesterol, cholesta-3,5-dien-7-one, and β-sitosterol [1]. The survival of this labile triene structure over millennia in burial contexts is noteworthy, as steradienes are generally considered reactive and transient degradation intermediates.

Archaeological Stability
Supporting evidence
Preserved in ~6,000-year-old Egyptian Late Neolithic burial lipid residues
Supports long-term biomarker stability and diagenetic pathway research
Co-detected with cholesterol and β-sitosterol; GC-MS TIC confirmation
Archaeological Chemistry Lipid Biomarker Long-term Stability

High-Impact Application Scenarios


Edible Oil Authenticity and Thermal Processing QC

In vegetable oil quality control laboratories, (24S)-ethylcholesta-3,5,22-triene serves as an essential co-marker alongside stigmasta-3,5-diene for quantifying phytosterol degradation during bleaching and deodorization. The compound's distinct chromatographic retention (RI 2981 vs. ~2718 for the diene) and its involvement as a kinetically distinct degradation product (activation energy rank: campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene) make it indispensable for accurate kinetic modeling of sterene formation [1]. Under EU Regulation EEC 2568/91, this compound is the isomer peak that must be correctly identified during stigmastadiene determination in virgin olive oil; procurement of the authentic reference standard (CAS 102491-96-3) is required for peak assignment and method validation [2].

Cannabis Root Extract Phytochemical Profiling

For laboratories focused on Cannabis sativa root phytochemistry—a growing area given the distinct non-cannabinoid profile of roots—(24S)-ethylcholesta-3,5,22-triene is a first-reported sterene marker in this tissue [3]. Its presence, along with stigmasta-3,5-diene and fucosterol, distinguishes root from aerial tissue extracts. Use of this compound as an authentic reference standard enables quantification of extraction efficiency across different solvent systems (ethanol, n-hexane, supercritical CO2) and chemovars, directly supporting process optimization for root-derived triterpenoid and phytosterol products [3].

Archaeological and Geochemical Biomarker Research

In archaeological chemistry and organic geochemistry, (24S)-ethylcholesta-3,5,22-triene is a confirmed biomarker present in Late Neolithic Egyptian mummification residues (approx. 6,000 years old) [4]. Research groups conducting lipid residue analysis on ancient pottery, sediments, or human remains require this compound as a reference standard for GC-MS confirmation, as its mass spectrum (available in the NIST library, MS# 214181) and retention characteristics are essential for distinguishing it from co-occurring steroidal compounds such as cholesterol, β-sitosterol, and cholesta-3,5-dien-7-one [4]. The survival of this triene structure in burial environments also makes it a valuable probe for studying long-term diagenetic transformations of phytosterols.

GC-MS Method Development for Multi-Steradiene Profiling

Analytical method development laboratories requiring multi-steradiene profiling benefit from (24S)-ethylcholesta-3,5,22-triene as a distinct reference compound with published quantitative method performance. Validated linearity ranges in olive oil matrices (0.02–0.50 mg/L) provide documentation for regulatory method implementation, while the compound's unique NIST-certified electron ionization mass spectrum (available at NIST Chemistry WebBook) enables unambiguous spectral library matching [5][6]. The compound's physical properties—melting point 109–110 °C, predicted boiling point 479.4 °C, and XLogP3-AA of 9.8—further support its handling and chromatographic method optimization [5].

Application
Selection Property
Validation Focus
Edible Oil Authenticity & Thermal Processing QC
Steradiene-specific chromatographic identity
Kinetic model fidelity and regulatory peak assignment
Cannabis Root Phytochemical Profiling
Root tissue-specific sterene marker
Extraction efficiency across solvent systems and chemovars
Archaeological & Geochemical Biomarker Research
Long-term lipid biomarker preservation
GC-MS confirmation and diagenetic pathway interpretation
GC-MS Method Development for Multi-Steradiene Profiling
Published method performance data
Regulatory method implementation and spectral library matching
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